molecular formula C7H7N3 B3054473 2-Methylimidazo[1,2-a]pyrimidine CAS No. 6058-03-3

2-Methylimidazo[1,2-a]pyrimidine

Cat. No.: B3054473
CAS No.: 6058-03-3
M. Wt: 133.15 g/mol
InChI Key: RSRQBWXGHCRSPD-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyrimidine ring, with a methyl group attached to the second position of the imidazole ring.

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[1,2-a]pyrimidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and significant. For example, it has been shown to inhibit the growth of Babesia bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to interact with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been shown to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been reported, it has been shown to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific enzymes or cofactors that it interacts with have not been identified, it is known that imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylimidazo[1,2-a]pyrimidine can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach is the tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign synthetic strategies, such as metal-free direct synthesis, is also gaining attention due to its ecological benefits .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-4-2-3-8-7(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQBWXGHCRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489037
Record name 2-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-03-3
Record name 2-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylimidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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